molecular formula C11H14ClF2NO B2944212 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride CAS No. 1461704-73-3

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride

Cat. No.: B2944212
CAS No.: 1461704-73-3
M. Wt: 249.69
InChI Key: WOMPQFIRUDXCEJ-UHFFFAOYSA-N
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Description

This compound is a cyclobutane-based amine hydrochloride featuring a 2,5-difluorophenyl group attached via a methoxy linker. Its structural uniqueness lies in the four-membered cyclobutane ring, which imposes significant steric constraints and electronic effects. The difluorophenyl moiety enhances metabolic stability and influences binding interactions in biological systems, making it a candidate for pharmaceutical development .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10;/h1-3,9-10H,4-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPQFIRUDXCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=C(C=CC(=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl methoxy intermediate. This intermediate is then reacted with cyclobutan-1-amine under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted cyclobutanes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Core Structural Differences

Compound Name Core Structure Key Substituents Molecular Features References
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride Cyclobutane Methoxy-linked 2,5-difluorophenyl, primary amine Rigid four-membered carbon ring; polar amine group enhances solubility
3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride Azetidine (four-membered nitrogen ring) Methyl-linked 2,5-difluorophenyl, secondary amine Smaller heterocyclic ring (N atom) may alter reactivity and bioavailability
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride Cyclobutane Fluorine at C3, methyl ester at C1 Electron-withdrawing fluorine and ester group affect electronic density and hydrolysis rates
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride Linear alkyl chain Phenyl group, branched methyl Flexible structure lacks ring strain; potential for varied pharmacokinetics

Pharmacological Implications

  • Target Binding : The rigid cyclobutane scaffold may favor binding to sterically constrained enzyme pockets, unlike flexible linear analogs. The azetidine variant’s nitrogen atom could participate in hydrogen bonding, altering target affinity .
  • Metabolism : Fluorine substitution in the target compound and its analogs reduces CYP450-mediated degradation, enhancing half-life. Ester-containing derivatives (e.g., methyl esters) are prone to hydrolysis, limiting their utility in vivo .

Biological Activity

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article provides a comprehensive overview of the compound's biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C11H14ClF2NOC_{11}H_{14}ClF_2NO, with a molecular weight of approximately 250 g/mol. The compound features a cyclobutane ring with a difluorophenyl substituent and an amine functional group. Its structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular Weight250 g/mol
SolubilitySoluble in polar solvents
Melting PointTo be determined
LogP1.41
Heavy Atoms Count16
Rotatable Bond Count3
Polar Surface Area35 Å

Synthesis

The synthesis of this compound typically involves reactions between cyclobutane derivatives and substituted amines or phenolic compounds. Key reaction conditions such as temperature, solvent choice, and reaction time must be optimized to achieve high yields and purity. For example, polar aprotic solvents can enhance nucleophilicity in substitution reactions .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as receptors or enzymes. The compound's unique structure suggests it may exhibit significant binding affinity to various targets, potentially influencing cellular pathways involved in disease processes.

Pharmacological Studies

Quantitative data on the compound's binding affinities and biological activity can be obtained through pharmacological studies and receptor assays. For instance, preliminary studies indicate that compounds with similar structures exhibit notable antiproliferative activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Studies and Research Findings

Recent research has focused on the evaluation of cyclobutane derivatives for their anticancer activities. In one study, derivatives similar to this compound were assessed for their effects on cell proliferation using the NCI-60 cell panel assays. Compounds exhibiting high cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) were identified, demonstrating the potential therapeutic applications of these compounds .

Q & A

Q. What are the key steps in synthesizing 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride, and how is the product characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclobutane ring formation, fluorophenyl substitution, and amine hydrochloride salt preparation. For example, a similar compound’s synthesis (methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) used dioxane as a solvent, followed by HCl addition and reduced-pressure concentration to isolate the hydrochloride salt . Characterization includes:
  • 1H-NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and cyclobutane protons (δ 1.0–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., C11_{11}H14_{14}F2_2NOCl) and purity (>95% via HPLC).
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Cl.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential amine volatility .
  • Waste Disposal : Segregate halogenated waste (from HCl salt) and neutralize acidic residues before disposal. Partner with certified hazardous waste handlers .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent hydrochloride dissociation.

Q. How is this compound applied in non-commercial research contexts?

  • Methodological Answer :
  • Medicinal Chemistry : Acts as a precursor for CNS-targeting molecules (e.g., arylcyclohexylamine analogs studied in receptor binding assays) .
  • Pharmaceutical Impurity Studies : Used to validate analytical methods (e.g., HPLC-MS) for detecting trace impurities in drug candidates .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of the cyclobutane intermediate while minimizing byproducts?

  • Methodological Answer :
  • Solvent Selection : Replace dioxane with less toxic solvents (e.g., THF or acetonitrile) to improve cyclobutane ring stability.
  • Catalysis : Use Pd-mediated cross-coupling for efficient fluorophenyl substitution .
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (temperature, stoichiometry) in real time.

Q. How should discrepancies in NMR data between synthesized batches be resolved?

  • Methodological Answer :
  • Variable Testing : Compare spectra under consistent conditions (solvent, concentration, temperature). For example, DMSO-d6_6 may cause peak broadening vs. CDCl3_3 .
  • Isotopic Labeling : Use 19^{19}F NMR to confirm fluorophenyl group integrity and rule out positional isomerism.
  • X-ray Crystallography : Resolve structural ambiguities by co-crystallizing the compound with a heavy atom (e.g., bromine derivative).

Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrochloride salt dissociation in aqueous environments (pH 2–10) to identify degradation pathways.
  • DFT Calculations : Calculate bond dissociation energies (BDEs) for the methoxy-cyclobutane linkage to predict thermal stability (e.g., 25–100°C) .
  • Accelerated Stability Testing : Validate simulations with empirical data from stress tests (e.g., 40°C/75% RH for 4 weeks).

Q. How can receptor-binding studies be designed to elucidate its mechanism of action?

  • Methodological Answer :
  • Radioligand Displacement Assays : Use 3^{3}H-labeled analogs to measure affinity for serotonin/dopamine receptors (common targets for arylcyclohexylamines) .
  • Cryo-EM/SPR : Map binding interactions at atomic resolution (cryo-EM) or quantify kinetics (surface plasmon resonance).
  • Mutagenesis Studies : Engineer receptor mutants to identify critical binding residues (e.g., transmembrane domain substitutions).

Methodological Design & Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer :
  • Non-linear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50_{50} and Hill coefficients.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Machine Learning : Apply random forest models to predict toxicity thresholds based on structural descriptors (e.g., LogP, polar surface area) .

Q. How can researchers validate the compound’s purity when commercial standards are unavailable?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, LC-MS, and elemental analysis to confirm purity.
  • Spiking Experiments : Add a known impurity (e.g., unreacted cyclobutane precursor) and quantify recovery via HPLC.
  • Collaborative Trials : Share samples with independent labs for inter-laboratory validation .

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